molecular formula C10H14N4O2 B2848847 tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-92-2

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2848847
CAS No.: 1692905-92-2
M. Wt: 222.248
InChI Key: DXLNXKILGTXOMZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound with the molecular formula C12H18N4O2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a cyano group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. For instance, one method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane, followed by reactions with hydrogen peroxide and sodium hydroxide to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield amines, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties required in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(5-cyano-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-10(2,3)16-9(15)12-8-5-7(6-11)14(4)13-8/h5H,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLNXKILGTXOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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